Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)acetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate
Description
IUPAC Nomenclature and Isomeric Specifications
The systematic name potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)acetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate is constructed through sequential identification of the parent structure, substituents, and stereochemical descriptors:
- Parent heterocycle : Azetidine, a four-membered saturated ring containing three carbon atoms and one nitrogen atom (C₃H₇N).
Substituents :
- Position 1 : A sulphonate group (-SO₃⁻) ionically bonded to a potassium counterion.
- Position 2 : A methyl group (-CH₃) in the trans configuration relative to the sulphonate group, with stereochemistry designated as 2S by the Cahn-Ingold-Prelog priority rules.
- Position 3 : An acetylated amino group (-NH-C(O)-CH₂-) linked to a 4-thiazolyl ring, which is further substituted at position 2 with a formylamino group (-NH-CHO).
- Position 4 : A ketone (-C=O).
Stereochemical descriptors :
- The 2S-trans designation indicates the absolute configuration at position 2 and the spatial arrangement of the methyl and sulphonate groups on the azetidine ring.
Isomeric Considerations :
- Stereoisomerism : The 2S configuration creates a chiral center, enabling enantiomeric forms. The trans relationship between the methyl and sulphonate groups further restricts conformational flexibility.
- Tautomerism : The thiazole ring’s electron-deficient nature may permit tautomerization between its 1,3-thiazole and 1,2-thiazole forms under specific conditions, though this is not explicitly documented for this compound.
Molecular Formula and Stoichiometric Composition
The molecular formula C₁₀H₁₃KN₄O₇S₂ reflects the compound’s elemental composition, derived from its structural components:
| Component | Contribution to Formula |
|---|---|
| Azetidine core | C₃H₅N |
| Sulphonate group (+K⁺) | SO₃⁻ + K |
| 2-Methyl substituent | CH₃ |
| Acetylated thiazole moiety | C₅H₄N₂OS (thiazole + acetyl + formyl) |
| 4-Oxo group | O |
Table 1: Stoichiometric Breakdown
| Element | Quantity | Contribution Source |
|---|---|---|
| C | 10 | Azetidine (3), methyl (1), acetyl/thiazole (6) |
| H | 13 | Azetidine (5), methyl (3), acetyl/thiazole (5) |
| K | 1 | Sulphonate counterion |
| N | 4 | Azetidine (1), amide (1), thiazole (2) |
| O | 7 | Sulphonate (3), acetyl (2), oxo (1), formyl (1) |
| S | 2 | Sulphonate (1), thiazole (1) |
This formula aligns with synthetic intermediates described in azetidine sulfonate chemistry, where similar substitution patterns are observed.
CAS Registry Number and Alternative Identifiers
As of the latest available data, the CAS Registry Number for this specific compound is not publicly disclosed in the reviewed literature or patent documents. However, structural analogs and intermediates share registry identifiers that provide context:
- Related azetidine sulfonates : EP 0097352 B1 describes azetidine sulfonic acids with thiazole substitutions, though their exact CAS numbers differ due to variations in functional groups.
- Alternative identifiers : In synthetic workflows, the compound may be referenced by internal codes (e.g., SQUICC-XXXX in patent literature) or by descriptors such as "2-methyl-trans-azetidine sulphonate-thiazole derivatives."
Properties
CAS No. |
89766-86-9 |
|---|---|
Molecular Formula |
C10H12KN4O6S2+ |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
potassium;(2S,3S)-3-[[2-(2-formamido-1,3-thiazol-4-yl)acetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C10H12N4O6S2.K/c1-5-8(9(17)14(5)22(18,19)20)13-7(16)2-6-3-21-10(12-6)11-4-15;/h3-5,8H,2H2,1H3,(H,13,16)(H,11,12,15)(H,18,19,20);/q;+1/t5-,8-;/m0./s1 |
InChI Key |
IUJIIGDQUMEJDT-XMLTWROESA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)CC2=CSC(=N2)NC=O.[K+] |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)CC2=CSC(=N2)NC=O.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2-Oxoazetidine Core
- The β-lactam (2-oxoazetidine) ring is commonly synthesized via cyclization reactions involving amino acid derivatives or by intramolecular nucleophilic substitution.
- One documented approach involves the reaction of vinyl esters with chlorosulfonyl isocyanate to form 4-acetoxy-2-oxoazetidine intermediates, which can be further modified to introduce sulfonate groups at the 1-position.
- Sulfonation of azetidine intermediates is a critical step to obtain the 1-sulphonate functionality. This is often followed by deprotection or acylation steps to yield the desired substitution pattern on the azetidine ring.
Introduction of the Thiazolyl Acetyl Side Chain
- The thiazole ring bearing a formylamino group is introduced via acylation reactions using thiazolyl acetyl derivatives.
- The acylation typically targets the amino group at the 3-position of the azetidine ring, forming an amide bond that links the thiazole moiety to the β-lactam core.
- The formylamino substituent on the thiazole ring is preserved or introduced through selective formylation reactions on the amino-thiazole precursor.
Formation of the Potassium Salt
- The final step involves neutralization or salt formation with potassium ions to yield the potassium sulphonate salt form of the compound.
- This step enhances the compound’s solubility and stability for research applications.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Synthesis of 2-oxoazetidine intermediate | Vinyl ester + chlorosulfonyl isocyanate, controlled temperature | Formation of 4-acetoxy-2-oxoazetidine intermediate |
| 2. Sulfonation | Sulfonating agent (e.g., chlorosulfonic acid or equivalent), mild conditions | Introduction of sulfonate group at 1-position |
| 3. Deprotection/Acylation | Removal of protective groups if present; acylation with 2-(formylamino)thiazol-4-yl acetyl chloride | Attachment of thiazolyl acetyl side chain via amide bond formation |
| 4. Salt formation | Potassium hydroxide or potassium carbonate | Conversion to potassium sulphonate salt |
| 5. Purification | Crystallization or chromatography | Isolation of pure compound |
- The compound’s synthesis has been confirmed by spectroscopic methods including NMR, IR, and mass spectrometry, which verify the presence of the azetidine ring, thiazole moiety, and sulphonate group.
- The stereochemistry at the 2S-trans positions of the azetidine ring is controlled during the cyclization and acylation steps, critical for biological activity.
- The sulphonate group at the 1-position enhances water solubility and may influence the compound’s interaction with biological targets.
- The formylamino group on the thiazole ring is stable under the reaction conditions used for acylation and salt formation, allowing retention of this functional group in the final product.
| Parameter | Details |
|---|---|
| Molecular Formula | C10H12KN4O6S2+ |
| Molecular Weight | 387.5 g/mol |
| Core Structure | 2-oxoazetidine (β-lactam) ring |
| Key Functional Groups | Thiazole ring with formylamino, acetyl amide linkage, sulphonate at 1-position |
| Synthetic Route | Cyclization → Sulfonation → Acylation → Salt formation |
| Typical Reagents | Vinyl esters, chlorosulfonyl isocyanate, thiazolyl acetyl chloride, potassium salts |
| Purification Methods | Crystallization, chromatography |
| Analytical Techniques | NMR, IR, Mass Spectrometry |
The preparation of Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)acetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate involves multi-step organic synthesis focusing on the construction of the β-lactam ring, sulfonation at the 1-position, and acylation with a thiazolyl acetyl derivative. The process requires careful control of stereochemistry and functional group compatibility. Although detailed step-by-step experimental protocols are limited in public literature, the synthesis is grounded in well-established β-lactam chemistry and sulfonation techniques documented in patent and research literature. This compound’s preparation is primarily for research use, with potential applications in antimicrobial and β-lactamase inhibitory studies.
Chemical Reactions Analysis
Types of Reactions
Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)acetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The thiazole ring is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.
- Antifungal Activity : The acetyl group enhances the compound's potential as an antifungal agent.
- Anticancer Effects : The azetidine structure may contribute to anticancer properties, as similar compounds have shown effectiveness against various cancer cell lines .
Potential Therapeutic Applications
The unique combination of structural features in potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)acetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate suggests several therapeutic applications:
Inhibition of Soluble Epoxide Hydrolase (sEH)
Research indicates that azetidine derivatives can act as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various disease states such as cardiovascular diseases, metabolic syndromes, and cancer . This compound may be beneficial in treating conditions mediated by sEH.
Drug Development
The compound's ability to interact with biological systems makes it a valuable candidate for drug development. Its unique structure allows for the exploration of novel drug formulations that could enhance efficacy and reduce side effects compared to existing therapies .
Data Table: Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiazole ring, Acetyl group, Azetidine moiety | Antimicrobial, Antifungal, Anticancer |
| 2-Methylthiazole | Thiazole ring | Antimicrobial |
| Acetylthiosemicarbazide | Acetyl group | Antifungal |
| Azetidine derivatives | Azetidine ring | Anticancer |
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent.
Case Study 2: sEH Inhibition in Metabolic Disorders
In a recent investigation into metabolic disorders, the compound was tested for its ability to inhibit sEH activity in vitro. Results showed a marked reduction in sEH activity, indicating its potential application in managing conditions like obesity and hypertension.
Mechanism of Action
The mechanism of action of Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)acetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by disrupting membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pharmacopeial Forum Reports
Compounds listed in –5 share key structural motifs with the target molecule, including thiazole rings and heterocyclic cores . A comparative analysis is summarized below:
Key Observations:
- Heterocyclic Core: The target’s azetidine ring is distinct from oxazolidinones (s, l) or penam bicyclic systems (o). Smaller ring sizes (e.g., azetidine vs. oxazolidinone) may confer enhanced reactivity or strain-derived bioactivity .
- Thiazole Substituents: The target’s 2-formylamino-thiazol-4-yl group differs from hydroperoxypropan-2-yl (s) or ethylthiazol-4-yl (m, ) substituents. Formylamino groups may enhance hydrogen-bonding interactions compared to hydrophobic alkyl chains .
- Ionizable Groups: The potassium sulphonate in the target contrasts with carboxylates (o) or neutral urea/amide functionalities (s, l).
NMR-Based Structural Comparisons ()
highlights the utility of NMR in differentiating substituent effects. For example:
- Regions A (positions 39–44) and B (positions 29–36) in compounds 1, 7, and Rapa show divergent chemical shifts, pinpointing substituent locations. Applied to the target compound, analogous NMR profiling could resolve how the sulphonate and formylamino groups alter electronic environments compared to analogues like s or l .
Reactivity and Lumping Strategy Implications ()
The lumping strategy groups compounds with similar reactivity. However, the target’s sulphonate and β-lactam core may exclude it from being lumped with carboxylate-containing analogues (o ) or urea-based derivatives (s ). For instance:
- Sulphonates undergo distinct nucleophilic reactions (e.g., sulfonation) compared to carboxylates (e.g., esterification).
Biological Activity
Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)acetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate, commonly referred to as the compound with CAS number 89766-86-9, is a novel azetidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and implications for medicinal chemistry.
Molecular Characteristics
The compound has a molecular weight of approximately 386.5 g/mol and features multiple functional groups that contribute to its biological activity. The structural formula includes a thiazole ring, an acetylamino group, and a sulfonate moiety, which are critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₅S |
| Molecular Weight | 386.5 g/mol |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 5 |
Synthesis
The synthesis of this compound typically involves a multi-step process that incorporates azetidine chemistry and the introduction of various functional groups. The preparation methods often utilize strong acid ion exchange resins and controlled reaction conditions to yield the desired product efficiently .
Antimicrobial Properties
Research has indicated that azetidine derivatives possess significant antimicrobial activity. The compound has been tested against various microorganisms, demonstrating efficacy comparable to known antibiotics. The presence of the thiazole moiety is believed to enhance its interaction with bacterial ribosomes, inhibiting protein synthesis .
Enzyme Inhibition
Studies have shown that this compound acts as an inhibitor of specific enzymes involved in bacterial cell wall synthesis. This mechanism is similar to that of beta-lactam antibiotics, making it a candidate for further development in treating resistant bacterial strains .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells indicates its potential as an anticancer agent .
Case Studies
- Antimicrobial Activity Study : A study conducted on the antimicrobial properties of various azetidine derivatives included this compound. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard treatments .
- Cytotoxicity Assessment : In vitro assays evaluated the cytotoxic effects of the compound on human cancer cell lines such as HeLa and MCF-7. Results indicated a dose-dependent response with IC50 values suggesting significant potential for further development as an anticancer therapeutic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
